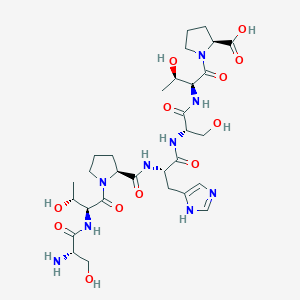![molecular formula C22H26O7Si2 B14235857 Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane CAS No. 395069-07-5](/img/structure/B14235857.png)
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane is a complex organosilicon compound It features a unique structure with both acetic acid and phenylethynyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane typically involves multiple steps. One common method includes the reaction of acetic acid with a silane precursor that contains phenylethynyl groups. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl groups can yield phenylacetic acid derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It finds applications in the production of advanced materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen or nitrogen atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, hydroxy-, methyl ester: This compound has a simpler structure and different reactivity compared to acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane.
Acetic acid, methyl ester: Another simpler ester with distinct properties and applications.
Uniqueness
This compound is unique due to its combination of acetic acid and phenylethynyl groups attached to a silicon atom. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
395069-07-5 |
|---|---|
Formule moléculaire |
C22H26O7Si2 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C18H18O3Si2.2C2H4O2/c1-22(19,15-13-17-9-5-3-6-10-17)21-23(2,20)16-14-18-11-7-4-8-12-18;2*1-2(3)4/h3-12,19-20H,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
QCRFVFTZQTXYFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C[Si](C#CC1=CC=CC=C1)(O)O[Si](C)(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)

![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
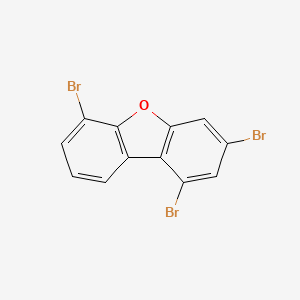
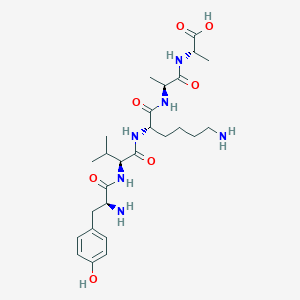
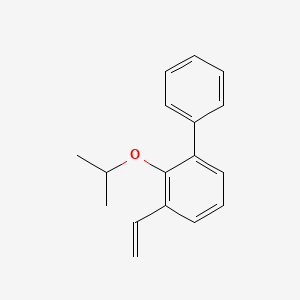

![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
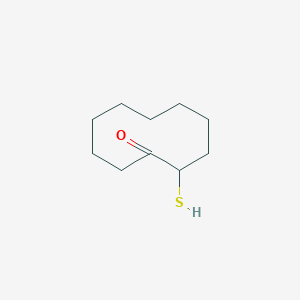
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)

